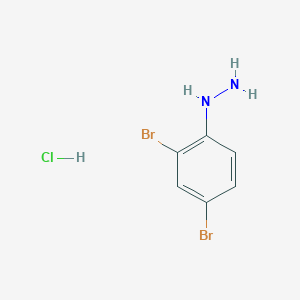

2,4-Dibromophenylhydrazine hydrochloride

Descripción

2,4-Dibromophenylhydrazine hydrochloride is a halogenated phenylhydrazine derivative characterized by bromine substituents at the 2- and 4-positions of the aromatic ring. Its molecular formula is C₆H₆Br₂N₂·HCl, with a molecular weight of 311.34 g/mol (calculated). This compound is primarily utilized in organic synthesis as a derivatization agent or intermediate, particularly in the preparation of heterocycles or coordination complexes. The electron-withdrawing bromine groups enhance the electrophilicity of the aromatic ring, making it reactive toward nucleophilic substitutions or cyclocondensation reactions .

Propiedades

IUPAC Name |

(2,4-dibromophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOIJIDSPMZMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Substituent Effects and Reactivity

Halogen substituents significantly influence reactivity and stability:

- Bromine vs. Fluorine/Chlorine : Bromine’s larger atomic radius and polarizability enhance leaving-group ability in substitution reactions compared to fluorine or chlorine. For example, 2,4-dibromophenylhydrazine hydrochloride undergoes nucleophilic aromatic substitution more readily than (2,4-difluorophenyl)hydrazine hydrochloride (C₆H₇ClF₂N₂) .

- Electron-Withdrawing Groups: Nitro (-NO₂) groups, as in 4-bromo-2-nitrophenylhydrazine hydrochloride (C₆H₇BrClN₃O₂), further increase electrophilicity but reduce solubility in polar solvents due to increased molecular weight and hydrophobicity .

Physical Properties

Key data for select compounds are summarized below:

- Melting Points : The presence of chlorine and fluorine (e.g., 3-chloro-4-fluorophenylhydrazine hydrochloride ) increases melting points due to stronger intermolecular halogen bonding . Bromine’s bulkiness may reduce crystallinity, explaining the lack of reported melting points for the dibromo derivative.

- Solubility: Methoxy groups (e.g., 4-methoxyphenylhydrazine hydrochloride) improve solubility in polar solvents like ethanol, whereas bromine or nitro groups reduce it .

Research Findings and Trends

- Synthetic Methods : Electron-rich arenes react efficiently with azodicarboxylates to form phenylhydrazines, as demonstrated for derivatives like 1,2-diphenylhydrazine .

- Stability : Brominated derivatives exhibit superior thermal stability compared to fluoro or chloro analogs, making them suitable for high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.